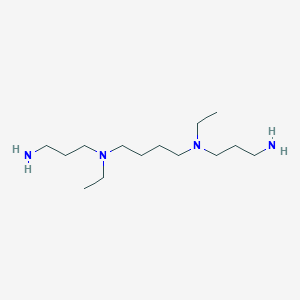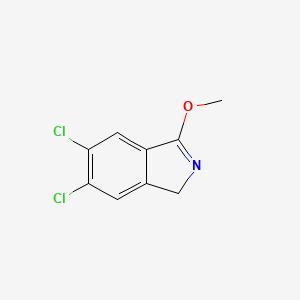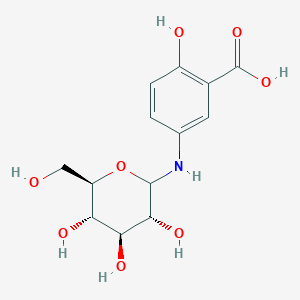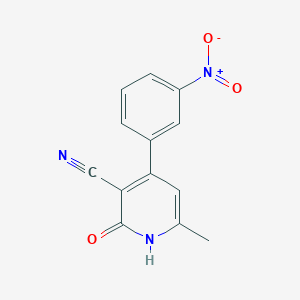
1,3-Di-tert-butoxy-1,1,3,3-tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is a silicon-based compound with the molecular formula C12H30OSi2. It is a member of the disiloxane family, which are characterized by the presence of two silicon atoms connected by an oxygen atom. This compound is known for its unique structural properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- typically involves the reaction of chlorosilanes with alcohols or water. One common method is the hydrolysis of chlorosilanes in the presence of a base, such as sodium hydroxide, to form the corresponding disiloxane. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is carried out in large-scale reactors where chlorosilanes are reacted with water or alcohols under controlled conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted siloxanes depending on the nucleophile used.
科学的研究の応用
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based lubricants, sealants, and coatings.
作用機序
The mechanism of action of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen-silicon backbone provides flexibility and stability, allowing the compound to interact with different substrates. In biological systems, it can form stable interactions with proteins and other biomolecules, making it useful in drug delivery and medical applications.
類似化合物との比較
Similar Compounds
Hexamethyldisiloxane: Another disiloxane compound with a simpler structure.
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar properties.
Polydimethylsiloxane: A polymeric siloxane with widespread industrial applications.
Uniqueness
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its high thermal stability, low surface tension, and biocompatibility make it particularly valuable in specialized applications where other siloxanes may not perform as effectively.
特性
CAS番号 |
10175-46-9 |
|---|---|
分子式 |
C12H30O3Si2 |
分子量 |
278.53 g/mol |
IUPAC名 |
[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]oxy-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C12H30O3Si2/c1-11(2,3)13-16(7,8)15-17(9,10)14-12(4,5)6/h1-10H3 |
InChIキー |
RTYHBJMNRAJNSK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)O[Si](C)(C)O[Si](C)(C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate](/img/structure/B14083464.png)
![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)




![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)





